ブロモ-PEG6-ブロミド

概要

説明

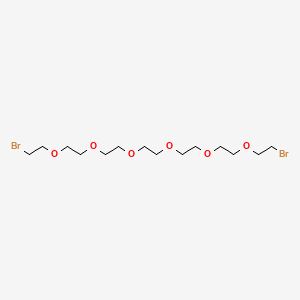

Bromo-PEG6-bromide is a polyethylene glycol (PEG) derivative containing two bromide groups. The bromide groups serve as excellent leaving groups for nucleophilic substitution reactions. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a versatile reagent in various chemical and biological applications .

科学的研究の応用

Bromo-PEG6-bromide has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules for enhanced solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials

作用機序

Target of Action

Bromo-PEG6-bromide is a PEG linker containing two bromide groups . The primary targets of this compound are proteins that undergo nucleophilic substitution reactions . The bromide (Br) groups in the compound serve as very good leaving groups for these reactions .

Mode of Action

The mode of action of Bromo-PEG6-bromide involves its interaction with its targets through nucleophilic substitution reactions . The bromide groups in the compound leave, allowing the compound to form bonds with its protein targets .

Biochemical Pathways

Bromo-PEG6-bromide is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . Therefore, the biochemical pathways affected by Bromo-PEG6-bromide are those involving the ubiquitin-proteasome system .

Pharmacokinetics

The pharmacokinetics of Bromo-PEG6-bromide are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The result of the action of Bromo-PEG6-bromide is the selective degradation of target proteins . By forming PROTACs, Bromo-PEG6-bromide enables the recruitment of E3 ubiquitin ligases to specific proteins, leading to their ubiquitination and subsequent degradation .

Action Environment

The action of Bromo-PEG6-bromide is influenced by the environment in which it is used. For instance, its solubility and stability can be affected by the pH and temperature of the solution . .

生化学分析

Biochemical Properties

Bromo-PEG6-bromide plays a significant role in biochemical reactions, primarily through its ability to participate in nucleophilic substitution reactions. The bromide groups serve as excellent leaving groups, facilitating the formation of covalent bonds with nucleophilic reagents such as thiols. This property makes Bromo-PEG6-bromide an essential tool for bioconjugation and PEGylation processes .

Cellular Effects

Bromo-PEG6-bromide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and peptides, it can alter their interactions with other biomolecules, thereby affecting cellular functions. For example, PEGylation of proteins can enhance their stability and reduce their immunogenicity, leading to improved therapeutic efficacy .

In cellular signaling pathways, Bromo-PEG6-bromide-modified proteins can exhibit altered binding affinities and specificities, which can impact downstream signaling events. Additionally, the modification of proteins involved in gene expression can lead to changes in transcriptional and translational activities, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of Bromo-PEG6-bromide involves its ability to form covalent bonds with nucleophilic groups on biomolecules. This interaction is facilitated by the bromide groups, which act as leaving groups in nucleophilic substitution reactions. The resulting covalent bonds can modify the structure and function of the target biomolecules, leading to changes in their biochemical properties and activities .

For example, the PEGylation of proteins using Bromo-PEG6-bromide can result in increased molecular weight and altered surface properties, which can enhance the stability and solubility of the modified proteins. Additionally, the modification of enzymes can lead to changes in their catalytic activities, either by inhibiting or enhancing their functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bromo-PEG6-bromide can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that Bromo-PEG6-bromide can maintain its activity for extended periods when stored at low temperatures, such as -20°C .

In in vitro and in vivo studies, the long-term effects of Bromo-PEG6-bromide on cellular function have been observed to include sustained modifications of target proteins and peptides. These modifications can lead to prolonged changes in cellular activities, such as altered signaling pathways and gene expression profiles .

Dosage Effects in Animal Models

The effects of Bromo-PEG6-bromide in animal models can vary depending on the dosage administered. At lower doses, the compound can effectively modify target proteins and peptides without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and immunogenic responses .

Threshold effects have been noted in studies where the efficacy of Bromo-PEG6-bromide in modifying target biomolecules reaches a plateau at certain dosages. Beyond this threshold, increasing the dosage does not result in further enhancements in activity but may instead lead to toxic effects .

Metabolic Pathways

Bromo-PEG6-bromide is involved in various metabolic pathways, primarily through its role in modifying proteins and peptides. The compound can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For instance, the PEGylation of enzymes can alter their catalytic activities, thereby impacting metabolic pathways .

Additionally, Bromo-PEG6-bromide can influence the degradation and turnover of modified proteins, affecting their stability and half-life within the cell. These changes can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, Bromo-PEG6-bromide is transported and distributed through interactions with various transporters and binding proteins. The hydrophilic nature of the PEG spacer facilitates its solubility in aqueous environments, allowing it to be efficiently transported within the cell .

The distribution of Bromo-PEG6-bromide within tissues can be influenced by factors such as the presence of specific transporters and the affinity of the compound for different cellular compartments. These interactions can affect the localization and accumulation of the compound within specific tissues and organs .

Subcellular Localization

The subcellular localization of Bromo-PEG6-bromide is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles through these interactions, influencing its activity and function .

For example, the PEGylation of proteins using Bromo-PEG6-bromide can result in their localization to specific subcellular compartments, such as the endoplasmic reticulum or the Golgi apparatus. These localizations can impact the activity and function of the modified proteins, leading to changes in cellular processes and overall cell function .

準備方法

Synthetic Routes and Reaction Conditions

Bromo-PEG6-bromide is typically synthesized through the reaction of PEG with brominating agents. One common method involves the reaction of PEG with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The product is then purified through column chromatography or recrystallization .

Industrial Production Methods

In industrial settings, the production of Bromo-PEG6-bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then subjected to rigorous quality control measures to ensure high purity and consistency .

化学反応の分析

Types of Reactions

Bromo-PEG6-bromide primarily undergoes nucleophilic substitution reactions due to the presence of bromide groups. These reactions include:

Nucleophilic Substitution: The bromide groups are replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: While less common, Bromo-PEG6-bromide can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example:

- Reaction with amines produces PEGylated amines.

- Reaction with thiols produces PEGylated thiols.

- Reaction with alcohols produces PEGylated alcohols .

類似化合物との比較

Similar Compounds

- Bromo-PEG2-bromide

- Bromo-PEG4-bromide

- Bromo-PEG8-bromide

- Bromo-PEG12-bromide

Uniqueness

Bromo-PEG6-bromide is unique due to its optimal chain length, which provides a balance between solubility and reactivity. The PEG6 spacer is long enough to enhance solubility significantly while maintaining sufficient reactivity for efficient nucleophilic substitution reactions. This makes it a preferred choice for applications requiring high solubility and stability .

生物活性

Bromo-PEG6-bromide, a polyethylene glycol (PEG) derivative, has gained significant attention in biomedical research due to its unique chemical properties and versatility in various applications. This compound features two bromide groups that serve as excellent leaving groups for nucleophilic substitution reactions, enhancing its utility in the synthesis of bioconjugates and PROTACs (proteolysis-targeting chimeras). This article explores the biological activity of Bromo-PEG6-bromide, including its synthesis, applications, and relevant case studies.

- Molecular Formula : C14H28Br2O6

- Molecular Weight : 452.2 g/mol

- CAS Number : 72713-23-6

- Purity : Typically above 95%

- Storage Conditions : Recommended at -20 °C

The presence of the PEG spacer significantly increases the solubility of Bromo-PEG6-bromide in aqueous media, making it an ideal candidate for various biological applications, including drug delivery and bioconjugation.

Bromo-PEG6-bromide is primarily utilized for its ability to facilitate nucleophilic substitution reactions. The bromide groups can be displaced by nucleophiles, allowing for the attachment of various biomolecules such as peptides, proteins, or small molecules. This property is crucial for developing targeted therapies and improving the pharmacokinetics of therapeutic agents.

Applications in Research

- PROTAC Development : Bromo-PEG6-bromide is widely used as a linker in the synthesis of PROTACs. These compounds are designed to induce targeted protein degradation, offering a novel approach to cancer therapy by selectively eliminating disease-causing proteins.

- Antibody-Drug Conjugates (ADCs) : The compound's ability to form stable linkages with antibodies enables the development of ADCs, which deliver cytotoxic drugs directly to cancer cells while minimizing systemic toxicity.

- Imaging Probes : Research has demonstrated that brominated compounds can be used as imaging probes for detecting specific mutations in cancer cells. For instance, a study developed a radiobrominated tyrosine kinase inhibitor that showed high specificity towards non-small cell lung cancer (NSCLC) cells with EGFR mutations .

Case Study 1: Synthesis of a Brominated Probe for Cancer Imaging

In a recent study, researchers synthesized a brominated derivative of a tyrosine kinase inhibitor for positron emission tomography (PET) imaging. The compound demonstrated high cytotoxicity against NSCLC cell lines with EGFR mutations, indicating its potential as a targeted therapeutic agent .

| Cell Line | IC50 (µM) |

|---|---|

| H1975 (EGFR L858R/T790M) | 0.18 ± 0.06 |

| H3255 (EGFR L858R) | 0.14 ± 0.05 |

| H441 (Wild-type EGFR) | Not applicable |

The study highlighted that the accumulation of the brominated probe was significantly higher in mutated cell lines compared to wild-type cells, showcasing its specificity and potential clinical application.

Case Study 2: Development of PROTACs Using Bromo-PEG6-bromide

Another significant application of Bromo-PEG6-bromide is in the development of PROTACs aimed at degrading specific oncoproteins. Researchers have successfully utilized this compound to create bifunctional molecules that link E3 ligases with target proteins, leading to their ubiquitination and subsequent degradation by the proteasome .

特性

IUPAC Name |

1,2-bis[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28Br2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSLOCVIDIOUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCBr)OCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28Br2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。